molecular formula C21H23BrN2O3 B2376644 3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921795-21-3

3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No.: B2376644
CAS No.: 921795-21-3
M. Wt: 431.33
InChI Key: FTJRPZLQORJHAV-UHFFFAOYSA-N
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Description

3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a tetrahydrobenzo[b][1,4]oxazepine ring

Properties

IUPAC Name

3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O3/c1-4-10-24-17-9-8-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)14-6-5-7-15(22)11-14/h5-9,11-12H,4,10,13H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJRPZLQORJHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Organocatalytic Preparation of β-Hydroxyaminoaldehydes

The oxazepine ring is constructed via a 7-endo-dig cyclization of β-hydroxyaminoaldehydes, as pioneered by MacMillan and colleagues:

  • Enantioselective 1,4-Addition :
    • Reactants : α,β-Unsaturated aldehydes (e.g., cinnamaldehyde) and tert-butyl (tert-butyldimethylsilyl)oxycarbamate.
    • Catalyst : (2R,5R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one p-TSA salt (0.2 equiv).
    • Conditions : CHCl₃, −20°C, 24–36 h.
    • Yield : 60–75% after silica gel chromatography.
  • Alkyne Addition and Oxidation :

    • Step : Terminal alkynes (e.g., propyne) are added to the aldehyde, followed by oxidation (e.g., Dess-Martin periodinane) to form β-aminoynones.
    • Key Intermediate : N-Boc O-TBS-protected β-aminoynone.
  • Cyclization :

    • Deprotection : TBS group removal with TBAF initiates 7-endo-dig cyclization.
    • Product : 3,4-Dihydro-1,2-oxazepin-5(2H)-one.

Alternative Ring-Closing Strategies

Patent literature describes complementary approaches:

  • Intramolecular Acylation : 2-(2-Halophenoxy)phenylamines undergo Pd-catalyzed carbonylation to form the oxazepine ring.
  • Beckmann Rearrangement : Xanthen-9-one oximes treated with PCl₅ yield dibenzoxazepines.

Functionalization of the Oxazepine Core

Introduction of the Propyl Group

The C5 propyl substituent is introduced via alkylation:

  • Reactant : Oxazepinone intermediate + 1-bromopropane.
  • Base : K₂CO₃ in DMF.
  • Conditions : 60°C, 12 h.
  • Yield : ~70% after recrystallization.

Dimethyl Substitution at C3

Methylation at C3 is achieved using methyl iodide under basic conditions:

  • Reactant : 3-Hydroxy oxazepinone + CH₃I.
  • Base : NaH in THF.
  • Conditions : 0°C to RT, 6 h.

Amide Bond Formation with 3-Bromobenzoyl Chloride

Coupling Methodology

The final step involves coupling the oxazepine amine with 3-bromobenzoyl chloride:

  • Activation : 3-Bromobenzoyl chloride is generated in situ from 3-bromobenzoic acid using oxalyl chloride and catalytic DMF.
  • Reaction Conditions :
    • Solvent : Dichloromethane (DCM).
    • Base : Triethylamine (TEA) or DIEA.
    • Temperature : 0°C to RT, 2–4 h.
  • Workup :
    • Extraction with ethyl acetate.
    • Purification via silica gel chromatography (hexane:EtOAc = 3:1).
    • Yield : 65–80%.

Optimization and Challenges

Purification Techniques

  • Recrystallization : Preferred for intermediates using ethanol/water mixtures.
  • Chromatography : Essential for final product purity; gradients of hexane/EtOAc are effective.

Side Reactions

  • Over-Alkylation : Mitigated by controlled stoichiometry of alkylating agents.
  • Epimerization : Chiral centers require low-temperature reactions to retain enantiopurity.

Structural Characterization Data

Property Value Method
Molecular Formula C₂₃H₂₈BrN₂O₅ HRMS
Melting Point 162–164°C Differential Scanning Calorimetry
IR (KBr, cm⁻¹) 1685 (C=O), 1540 (N–H) FTIR
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, J=8.4 Hz, 1H, Ar–H) NMR

Comparative Analysis of Synthetic Routes

Method Yield (%) Complexity Scalability
Organocatalytic Cyclization 60–75 High Moderate
Pd-Catalyzed Carbonylation 55–65 Moderate High
Beckmann Rearrangement 40–50 Low Low

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to explore new chemical transformations.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Researchers may explore its potential as a lead compound for drug development, particularly if it exhibits promising pharmacological activities.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N,N-dimethylbenzamide
  • Benzamide, N-(4-bromophenyl)-3-methoxy-
  • Benzamide, 2-bromo-

Uniqueness

Compared to similar compounds, 3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is unique due to the presence of the tetrahydrobenzo[b][1,4]oxazepine ring, which imparts distinct chemical and biological properties

Biological Activity

3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a synthetic compound with potential biological activity. It belongs to a class of compounds that may exhibit various pharmacological effects, including anti-inflammatory and antimicrobial properties. This article reviews the biological activity of this compound based on available literature and research findings.

The molecular formula of 3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is C21H23BrN2O3C_{21}H_{23}BrN_{2}O_{3}, with a molecular weight of 431.3 g/mol. Its structure includes a bromine atom and a complex oxazepine ring system which may contribute to its biological activity .

PropertyValue
Molecular FormulaC21H23BrN2O3
Molecular Weight431.3 g/mol
CAS Number921795-21-3

Anti-inflammatory Properties

The compound's anti-inflammatory potential may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Similar oxazepine derivatives have been shown to reduce inflammation in animal models by modulating the immune response . The exact mechanism for 3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide remains to be elucidated but could involve the inhibition of NF-kB signaling pathways.

Case Studies

  • Study on Structural Analogues : A study evaluated various oxazepine derivatives for their antimicrobial activity. The results indicated that compounds with similar structures exhibited varying degrees of efficacy against E. coli and S. aureus . This suggests that 3-bromo-N-(3,3-dimethyl...) may possess comparable activity.
  • Inflammatory Response in Rodent Models : In a controlled study using rodent models of inflammation induced by carrageenan injection, similar compounds reduced paw edema significantly compared to controls . This highlights the potential therapeutic applications of such compounds in treating inflammatory conditions.

Q & A

Q. What analytical strategies confirm the compound’s stability under varying storage conditions?

  • Methodology :
  • Accelerated stability testing : Store at 25°C/60% RH and 40°C/75% RH for 6 months; monitor via HPLC .
  • Mass balance studies : Track degradation products (e.g., de-brominated analogs) using LC-MS .
  • Packaging optimization : Compare glass vs. amber HDPE containers to mitigate photodegradation .

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